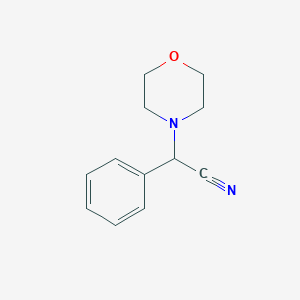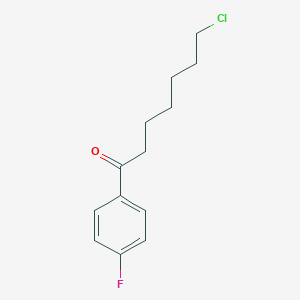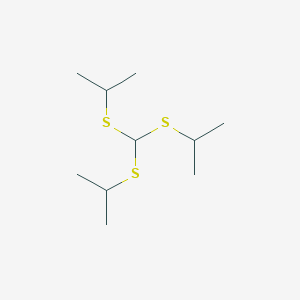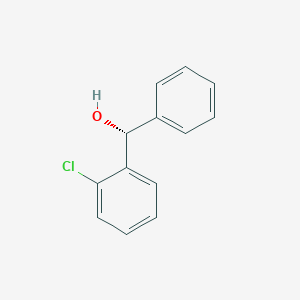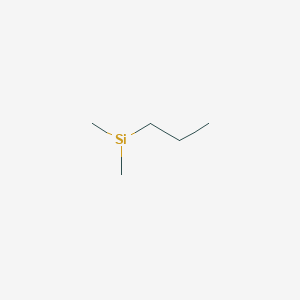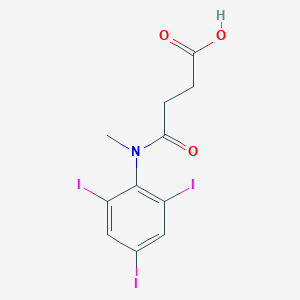
N-Methyl-2',4',6'-triiodosuccinanilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2',4',6'-triiodosuccinanilic acid (MISA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MISA is a triiodinated derivative of succinyl anilide, which is synthesized through a multistep process.
Mécanisme D'action
N-Methyl-2',4',6'-triiodosuccinanilic acid's mechanism of action is not fully understood, but it is believed to be due to its ability to selectively accumulate in certain cells and bind to specific receptors. In cancer cells, N-Methyl-2',4',6'-triiodosuccinanilic acid has been shown to induce cell death through the activation of caspases, which are enzymes involved in apoptosis. In neuroscience research, N-Methyl-2',4',6'-triiodosuccinanilic acid has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Effets Biochimiques Et Physiologiques
N-Methyl-2',4',6'-triiodosuccinanilic acid has been shown to have various biochemical and physiological effects, depending on the specific application. In medical imaging, N-Methyl-2',4',6'-triiodosuccinanilic acid enhances the contrast of CT scans, allowing for better visualization of tissues and organs. In cancer treatment, N-Methyl-2',4',6'-triiodosuccinanilic acid induces cell death in cancer cells, while sparing normal cells. In neuroscience research, N-Methyl-2',4',6'-triiodosuccinanilic acid enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-2',4',6'-triiodosuccinanilic acid has several advantages for lab experiments, including its high iodine content, which enhances the contrast of images in medical imaging, and its ability to selectively accumulate in certain cells, making it a useful tool for studying specific cellular processes. However, N-Methyl-2',4',6'-triiodosuccinanilic acid also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for N-Methyl-2',4',6'-triiodosuccinanilic acid research, including the development of new applications in medical imaging and cancer treatment, as well as further studies on its mechanism of action and potential toxicity. Additionally, N-Methyl-2',4',6'-triiodosuccinanilic acid could be used as a tool to study other cellular processes beyond GABA receptors in neuroscience research. Overall, N-Methyl-2',4',6'-triiodosuccinanilic acid has significant potential for various applications, and further research is needed to fully understand its capabilities and limitations.
Méthodes De Synthèse
The synthesis of N-Methyl-2',4',6'-triiodosuccinanilic acid involves a multistep process that starts with the reaction of succinic anhydride with aniline to form succinyl anilide. This intermediate product is then reacted with iodine and sodium hydroxide to form the di-iodo derivative. The final step involves the reaction of the di-iodo derivative with methyl iodide to form N-Methyl-2',4',6'-triiodosuccinanilic acid.
Applications De Recherche Scientifique
N-Methyl-2',4',6'-triiodosuccinanilic acid has been extensively studied for its potential applications in various fields, including medical imaging, cancer treatment, and neuroscience research. In medical imaging, N-Methyl-2',4',6'-triiodosuccinanilic acid is used as a contrast agent for computed tomography (CT) scans due to its high iodine content, which enhances the contrast of the images. N-Methyl-2',4',6'-triiodosuccinanilic acid has also been studied for its potential use in cancer treatment, as it has been shown to selectively accumulate in cancer cells and induce cell death. In neuroscience research, N-Methyl-2',4',6'-triiodosuccinanilic acid has been used as a tool to study the function of GABA receptors, which are involved in the regulation of neuronal activity.
Propriétés
Numéro CAS |
18982-98-4 |
|---|---|
Nom du produit |
N-Methyl-2',4',6'-triiodosuccinanilic acid |
Formule moléculaire |
C11H10I3NO3 |
Poids moléculaire |
584.91 g/mol |
Nom IUPAC |
4-oxo-4-(2,4,6-triiodo-N-methylanilino)butanoic acid |
InChI |
InChI=1S/C11H10I3NO3/c1-15(9(16)2-3-10(17)18)11-7(13)4-6(12)5-8(11)14/h4-5H,2-3H2,1H3,(H,17,18) |
Clé InChI |
DBINQVZCEVWFLC-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C=C1I)I)I)C(=O)CCC(=O)O |
SMILES canonique |
CN(C1=C(C=C(C=C1I)I)I)C(=O)CCC(=O)O |
Synonymes |
3-[[N-Methyl-N-(2,4,6-triiodophenyl)amino]carbonyl]propionic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)
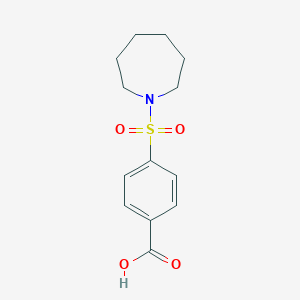


![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)


